デソキシメタゾン

概要

説明

デオキシメタゾンは、主に局所抗炎症剤および抗掻痒剤として使用される合成コルチコステロイドです。これは、皮膚炎、湿疹、乾癬などのさまざまな皮膚疾患の治療に一般的に処方されています。デオキシメタゾンは、これらの疾患に伴う赤み、かゆみ、炎症を軽減するのに役立ちます .

科学的研究の応用

Desoximetasone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of corticosteroids.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Extensively used in dermatology for treating inflammatory skin conditions.

Industry: Utilized in the formulation of topical creams, ointments, and gels for therapeutic use

作用機序

デオキシメタゾンは、皮膚細胞のグルココルチコイド受容体に結合することでその効果を発揮します。この結合は、リポコルチンとして知られる、ホスホリパーゼA2阻害タンパク質の誘導につながります。これらのタンパク質は、アラキドン酸の放出を阻害し、アラキドン酸はプロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体です。デオキシメタゾンは、これらのメディエーターの産生を抑制することにより、炎症とかゆみを効果的に軽減します .

類似の化合物:

プロピオン酸クロベタゾン: 同じ適応症に使用される別の強力な局所コルチコステロイド。

ベタメタゾン: 抗炎症作用が類似したコルチコステロイド。

ヒドロコルチゾン: より軽度の皮膚疾患に使用される、より強力ではないコルチコステロイド。

比較: デオキシメタゾンは、中程度の高強度であることが特徴であり、中等度から重度の炎症性皮膚疾患の治療に適しています。プロピオン酸クロベタゾンと比較して、デオキシメタゾンは少し強度が低いですが、それでも非常に効果的です。ベタメタゾンやヒドロコルチゾンは、デオキシメタゾンよりも強度が低いため、より軽度の状態に適しています .

準備方法

合成経路と反応条件: デオキシメタゾンの調製には、ステロイド前駆体から始まるいくつかの合成段階が含まれます。一般的な方法の1つは、ステロイド中間体のフッ素化、それに続く水酸化反応およびアセチル化反応を含みます。主なステップには次のものがあります。

フッ素化: 9α位にフッ素原子の導入。

水酸化: 11β位にヒドロキシル基の添加。

アセチル化: 21位にアセチル基の導入。

工業生産方法: デオキシメタゾンの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を行います。プロセスには次のものがあります。

バッチ処理: 大規模な反応器を使用して、連続反応を実施します。

精製: 結晶化やクロマトグラフィーなどの技術を使用して、最終製品を精製します。

化学反応の分析

反応の種類: デオキシメタゾンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをヒドロキシル基に還元します。

置換: 官能基を他の置換基と置換します。

一般的な試薬と条件:

酸化剤: 酸化反応のための三酸化クロムなど。

還元剤: 還元反応のための水素化ホウ素ナトリウムなど。

置換試薬: 置換反応のためのハロゲン化剤など。

主要な生成物: これらの反応から生成される主要な生成物には、官能基が変更された修飾されたコルチコステロイドが含まれ、これらは異なる薬理学的特性を持つ場合があります .

4. 科学研究の応用

デオキシメタゾンは、科学研究で幅広い用途があります。

化学: コルチコステロイドの反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスや炎症経路への影響について調査されています。

医学: 炎症性皮膚疾患の治療に皮膚科で広く使用されています。

類似化合物との比較

Clobetasol Propionate: Another potent topical corticosteroid used for similar indications.

Betamethasone: A corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A less potent corticosteroid used for milder skin conditions.

Comparison: Desoximetasone is unique in its intermediate to high potency, making it suitable for treating moderate to severe inflammatory skin conditions. Compared to clobetasol propionate, desoximetasone has a slightly lower potency but is still highly effective. Betamethasone and hydrocortisone are less potent than desoximetasone, making them more suitable for milder conditions .

特性

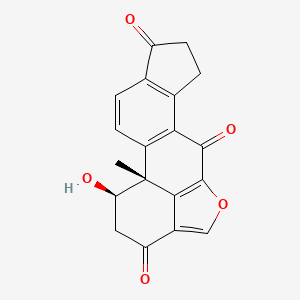

IUPAC Name |

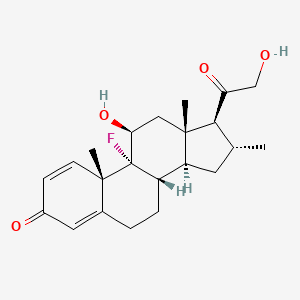

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045647 | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.10e-02 g/L | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140218-14-0, 382-67-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoximetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXIMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desoximetasone and how does it work?

A1: Desoximetasone is a potent, synthetic topical corticosteroid classified as a high to super high potency agent (Class I to Class II) [, , ]. While the exact mechanism of action for topical steroids in treating steroid-responsive dermatoses remains uncertain, Desoximetasone is thought to work by inducing lipocortins within the cell. Lipocortins are proteins that inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade. This cascade plays a significant role in inflammation. By inhibiting phospholipase A2, Desoximetasone ultimately reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thus mitigating inflammation and associated symptoms [].

Q2: Does Desoximetasone affect epidermal cell proliferation and cytokine production?

A2: Yes, in vitro studies have shown that Desoximetasone can inhibit the proliferation of keratinocytes and fibroblasts [], key cell types involved in skin structure and wound healing. Additionally, it significantly reduces the production of inflammatory cytokines like IL-1α and IL-6 in these cells []. This anti-inflammatory and anti-proliferative activity contributes to its therapeutic efficacy in treating various skin conditions.

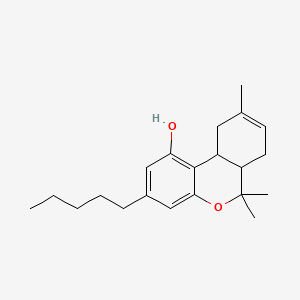

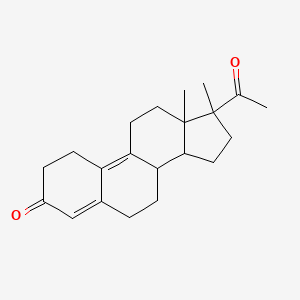

Q3: What is the chemical structure of Desoximetasone?

A3: Desoximetasone is a pregnane steroid derivative. Its chemical name is 9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.

Q4: Are there any analytical methods used to characterize and quantify Desoximetasone?

A4: Yes, various analytical techniques are employed to characterize and quantify Desoximetasone, including:* Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is widely used for both qualitative and quantitative analysis of Desoximetasone in bulk drug substance, formulated products, and stability samples [, , ]. * LC-MS: This technique helps identify Desoximetasone and its degradation products in stability studies [].* FTIR and NMR Spectroscopy: These techniques are used to elucidate the structure of Desoximetasone and its degradation products [].

Q5: Is Desoximetasone compatible with other topical medications?

A5: Desoximetasone exhibits good compatibility with certain topical medications:* Tacrolimus: Studies have demonstrated that Desoximetasone ointment is physically and chemically compatible with Tacrolimus ointment for up to four weeks when mixed in a 1:1 ratio [, ].* Calcipotriene: Research indicates physical and chemical compatibility between Calcipotriene ointment and Desoximetasone ointment at different concentrations (0.25% and 0.05%) [].

Q6: What are the main therapeutic applications of Desoximetasone?

A7: Desoximetasone is primarily indicated for the treatment of various inflammatory skin conditions responsive to corticosteroids, including:* Psoriasis: It effectively reduces scaling, erythema, and plaque elevation in patients with plaque psoriasis [, , , ].* Eczema: Desoximetasone provides relief from inflammation, itching, and other symptoms associated with atopic dermatitis and various types of eczema [, , , ]. * Other Dermatoses: It can be used to manage other inflammatory skin conditions such as contact dermatitis and allergic reactions [, , , ].

Q7: How does the efficacy of Desoximetasone compare to other topical corticosteroids?

A8: Clinical studies have shown that Desoximetasone 0.25% cream and ointment demonstrate comparable or even superior efficacy to other commonly used topical corticosteroids, including:* Betamethasone valerate 0.1% [, , ]* Triamcinolone acetonide 0.1% []* Fluocinolone acetonide 0.025% and 0.05% [, , ]* Hydrocortisone butyrate 0.1% []* Mometasone furoate 0.1% []

Q8: What are the common formulations of Desoximetasone available?

A9: Desoximetasone is commercially available in various topical formulations, including:* Creams: These are generally preferred for moist or hairy areas of the skin.* Ointments: Ointments are more occlusive and suitable for dry or scaly skin.* Gels: Gel formulations offer a non-greasy and cosmetically elegant option.* Sprays: Sprays facilitate convenient and targeted application, particularly for large or hard-to-reach areas [, , , , ].

Q9: Are there any novel drug delivery strategies being explored for Desoximetasone?

A10: Yes, researchers are exploring innovative drug delivery systems for Desoximetasone to improve its therapeutic efficacy and minimize potential side effects. One promising approach involves incorporating Desoximetasone into nanostructured carriers like niosomes [, ]. Niosomes are microscopic vesicles composed of non-ionic surfactants that can encapsulate and deliver drugs across biological membranes more efficiently, potentially enhancing its permeation through the skin.

Q10: What are the potential adverse effects of Desoximetasone?

A10: While generally safe and well-tolerated, Desoximetasone, like other topical corticosteroids, may cause some local side effects, particularly with prolonged or inappropriate use. These can include:

- Skin Reactions: Dryness, irritation, burning, itching, redness, and thinning of the skin are potential reactions at the application site [].

Q11: Can Desoximetasone induce allergic contact dermatitis?

A13: Yes, although uncommon, Desoximetasone can potentially cause allergic contact dermatitis in some individuals [, , ]. Cross-reactions with other corticosteroids, particularly those within the same structural class (Group C and D), have also been reported []. Patch testing can be helpful in diagnosing corticosteroid allergies.

Q12: What are the current research focuses in the field of Desoximetasone?

A12: Ongoing research efforts related to Desoximetasone are focused on:

- Optimizing Formulations: Researchers are constantly striving to develop improved formulations with enhanced stability, bioavailability, and patient acceptability [, ].

- New Delivery Systems: Developing novel drug delivery systems like niosomes to improve targeted delivery and reduce systemic side effects is a promising avenue [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。